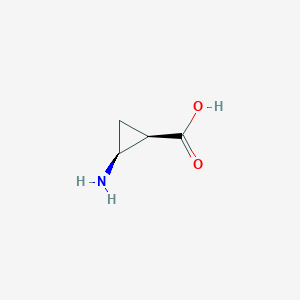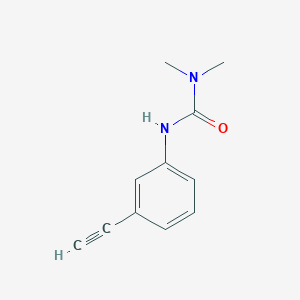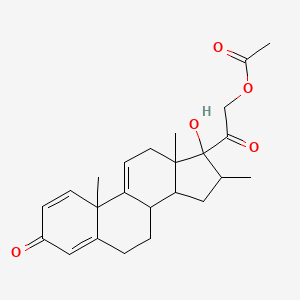
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is a chemical compound known for its unique structure and properties It is an activated keto compound, which means it has a highly reactive carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione can be synthesized through several methods. One common synthetic route involves the reaction of alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base . This reaction yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts, such as neutral rhodium (I) aminophosphine-phosphinite complexes, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can react with nucleophiles, such as amines, to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions with amines or other nucleophiles typically occur under mild conditions with the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione involves its interaction with specific molecular targets and pathways. As an activated keto compound, it can participate in various biochemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-4,4-dimethyl-2,3-furandione: This compound is structurally similar but lacks the isopropyl group.
2,2-Dimethyl-3(2H)-furanone: Another related compound with a similar furanone structure.
Uniqueness
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4,4-dimethyl-5-propan-2-yloxolane-2,3-dione |
InChI |
InChI=1S/C9H14O3/c1-5(2)7-9(3,4)6(10)8(11)12-7/h5,7H,1-4H3 |
Clé InChI |
HSRGUOMPBPGXNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(C(=O)C(=O)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)

![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
![Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)


![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)






